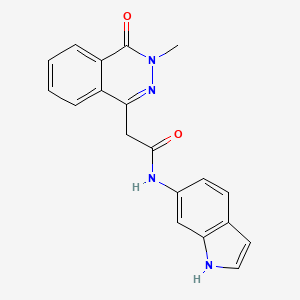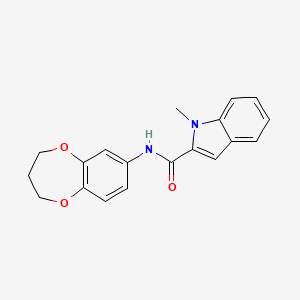![molecular formula C23H24N4O4 B10985337 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10985337.png)
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Vorbereitungsmethoden
Synthetic Routes::
- While specific synthetic routes for this compound are scarce, we can infer that it involves the condensation of an indole derivative with a quinazolinone precursor.
- The exact sequence of reactions would depend on the starting materials and desired functional groups.
- Unfortunately, industrial-scale production methods for this compound are not well-documented. It likely remains a research curiosity rather than a commercially produced compound.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The quinazolinone moiety can undergo oxidation reactions, potentially leading to the formation of quinazolinone N-oxides.
Substitution: The ethyl group attached to the quinazolinone nitrogen may participate in substitution reactions.
Reduction: Reduction of the quinazolinone carbonyl group could yield a tetrahydroquinazolinone derivative.
Hydrazine hydrate: Used for reduction reactions.
Acids/Bases: For cyclization and functional group transformations.
- Reduction of the carbonyl group could yield a tetrahydroquinazolinone derivative.
- Further derivatization could lead to various analogs.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigate its potential as an anticancer, antiviral, or anti-inflammatory agent.
Neuroscience: Explore its effects on neurotransmitter systems due to the indole moiety.
Drug Discovery: Screen for activity against specific molecular targets.
Wirkmechanismus
- The compound’s mechanism likely involves interactions with cellular receptors or enzymes.
- Further studies are needed to elucidate its precise targets and pathways.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-quinolones: These related compounds exhibit interesting biological activities .
6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: (CAS: 1222-43-1) shares some structural features .
Eigenschaften
Molekularformel |
C23H24N4O4 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-14-25-17-13-21(31-4)20(30-3)12-16(17)23(29)27(14)10-9-24-22(28)19-11-15-7-5-6-8-18(15)26(19)2/h5-8,11-13H,9-10H2,1-4H3,(H,24,28) |
InChI-Schlüssel |
UHUGTGGCTVHJOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4N3C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10985256.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B10985258.png)
![N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10985261.png)

![methyl N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]-L-methioninate](/img/structure/B10985265.png)

![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10985274.png)
![5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10985299.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10985307.png)
![N-(1,3-benzodioxol-5-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10985308.png)
![3-(1,3-Benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propan-1-one](/img/structure/B10985311.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide](/img/structure/B10985315.png)
![methyl 2-({[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10985322.png)
![N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10985342.png)
